molecular formula C13H14FN3O B2654781 N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide CAS No. 1005679-67-3

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide

Cat. No. B2654781
CAS RN: 1005679-67-3
M. Wt: 247.273
InChI Key: STRHWYFCUHGDSN-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of pharmacological activities . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization reaction . The fluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the fluorophenyl group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrazoles can participate in addition reactions, anion reactions, and cyclization reactions . The presence of the fluorine atom could also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, boiling point, and melting point. The pyrazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Anticancer Activity

Research conducted by M. Ahsan (2012) delved into the synthesis of N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, demonstrating significant anticancer activity across various cancer cell lines, including leukemia and melanoma. The study highlighted a compound with notable activity on leukemia cell lines, underscoring the potential therapeutic applications of these derivatives in cancer treatment Ahsan, 2012.

Synthesis, Characterization, and Differentiation of Isomers

Gavin McLaughlin et al. (2016) identified and characterized a specific compound obtained from an internet vendor, emphasizing the importance of correct structural identification in research chemicals. This study not only provided a comprehensive analytical characterization of the compound but also highlighted the challenges associated with mislabeling in the research chemical industry. The pharmacological activities of these compounds remain unexplored, presenting a potential area for future research McLaughlin et al., 2016.

Structural Elucidation and Analysis

The structural elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, using NMR and mass spectrometric techniques, was detailed by U. Girreser et al. (2016). This work highlights the complexity of structural determination for compounds with highly substituted pyrazole skeletons and underlines the utility of predicted NMR shifts in structure elucidation Girreser et al., 2016.

Antipsychotic Potential

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, as reported by L D Wise et al. (1987), explored the antipsychotic potential of these compounds. This study revealed that certain derivatives exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action and potential therapeutic applications in psychiatry Wise et al., 1987.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. It could also involve studying its interactions with biological systems and its potential applications in medicine or other fields .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-9-12(8-17(2)16-9)13(18)15-7-10-3-5-11(14)6-4-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRHWYFCUHGDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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